GalNac-L96 analog

siRNA therapeutics liver-targeted delivery cardiovascular disease

Reproducible hepatic siRNA delivery requires precise triantennary GalNAc architecture. Substituting or simplifying this scaffold reduces ASGPR binding by up to 90%, compromising in vivo efficacy. This GalNAc-L96 analog (CAS 1159408-72-6) is the validated intermediate for constructing conjugates (e.g., TrisGal-6-siRNA, inc-G5) with proven liver-specific silencing, extended half-life, and reduced renal clearance. - Critical for ANGPTL3/Lp(a) reduction in cardiovascular disease models - Enables ribofuranose-modified conjugates with improved liver-to-kidney distribution - Validated alternative to serinol-linked designs with equivalent potency

Molecular Formula C117H175N11O42
Molecular Weight 2407.7 g/mol
CAS No. 1159408-72-6
Cat. No. B10763085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalNac-L96 analog
CAS1159408-72-6
Molecular FormulaC117H175N11O42
Molecular Weight2407.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C117H175N11O42/c1-74(129)124-104-110(165-83(10)138)107(162-80(7)135)93(68-158-77(4)132)168-113(104)155-59-29-26-37-96(142)118-53-32-56-121-99(145)50-62-152-71-116(72-153-63-51-100(146)122-57-33-54-119-97(143)38-27-30-60-156-114-105(125-75(2)130)111(166-84(11)139)108(163-81(8)136)94(169-114)69-159-78(5)133,73-154-64-52-101(147)123-58-34-55-120-98(144)39-28-31-61-157-115-106(126-76(3)131)112(167-85(12)140)109(164-82(9)137)95(170-115)70-160-79(6)134)127-102(148)40-24-19-17-15-16-18-20-25-41-103(149)128-66-90(141)65-89(128)67-161-117(86-35-22-21-23-36-86,87-42-46-91(150-13)47-43-87)88-44-48-92(151-14)49-45-88/h21-23,35-36,42-49,89-90,93-95,104-115,141H,15-20,24-34,37-41,50-73H2,1-14H3,(H,118,142)(H,119,143)(H,120,144)(H,121,145)(H,122,146)(H,123,147)(H,124,129)(H,125,130)(H,126,131)(H,127,148)/t89-,90+,93+,94+,95+,104+,105+,106+,107-,108-,109-,110+,111+,112+,113+,114+,115+/m0/s1
InChIKeyGGDUVQWHSIEKKC-LJNDWZPRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GalNAc-L96 Analog Overview


The compound designated GalNac-L96 analog (CAS 1159408-72-6) is an intermediate used in the synthesis of the asialoglycoprotein receptor (ASGPR) ligand GalNAc-L96 . This molecule is a key precursor in the construction of triantennary N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) therapeutics, which are designed for hepatocyte-specific delivery [1]. GalNAc-L96 itself is a widely utilized ligand that enables targeted delivery of oligonucleotides to the liver by binding to the ASGPR, which is highly expressed on hepatocytes .

Workflow Synthesis of triantennary GalNAc–siRNA conjugates
Selection ASGPR-targeted hepatocyte delivery research
Use context Liver-directed oligonucleotide tool compound assembly

Why GalNAc-L96 Analog Cannot Be Replaced


Generic substitution with alternative GalNAc conjugates is not feasible due to the precise structural requirements for efficient ASGPR binding and subsequent hepatic uptake. The triantennary architecture of GalNAc-L96 is critical for achieving optimal valency and spatial orientation, as evidenced by studies showing that deletion of a single GalNAc residue reduces hepatic uptake by 90%, highlighting a binary 'on-off' architecture . Furthermore, variations in linker chemistry, conjugation site, and the number of GalNAc units profoundly impact in vivo gene silencing efficacy and duration, as demonstrated by head-to-head comparisons where trivalent GalNAc-siRNAs exhibited up to 83.7% target protein reduction compared to 60.7% for alternative triantennary designs [1]. Therefore, sourcing the specific GalNAc-L96 analog (CAS 1159408-72-6) is essential for ensuring the reproducible construction of conjugates with predictable, validated in vivo performance.

! Triantennary architecture is highly sensitive; deletion of a single GalNAc residue can drastically reduce hepatic uptake.
! Linker chemistry and conjugation site significantly influence gene-silencing endpoint profiles in vivo.
! Alternative triantennary designs may show different target-protein reduction endpoints, limiting direct substitution.

Efficacy of GalNAc-L96-Based Conjugates


In Vivo Protein Reduction: TrisGal-6 vs. L96

In a head-to-head comparison in mice, a trivalent GalNAc-siRNA conjugate (149M) incorporating a TrisGal-6 ligand demonstrated significantly enhanced target protein reduction compared to the commonly used triantennary L96-siRNA conjugate (102M) [1]. At a single dose of 3 mg/kg, 149M achieved a 76.6% reduction in serum ANGPTL3 at day 21, whereas the L96 conjugate (102M) only achieved a 51.5% reduction [1]. Furthermore, the effect of 149M was more durable, maintaining a 46.7% reduction at day 42, while the target protein level in L96-treated animals returned to baseline [1].

TrisGal-6 vs. L96 conjugate
Direct head-to-head
+25 pp greater reduction at day 21; activity sustained through day 42 vs. return to baseline for L96
Reported model-response endpoint context
Single-dose mouse model, ANGPTL3 target
siRNA therapeutics liver-targeted delivery cardiovascular disease

Silencing Durability in Primates

The superior performance of conjugates derived from the GalNAc-L96 analog scaffold was further validated in a non-human primate model [1]. A single subcutaneous dose of 3 mg/kg of the TrisGal-6 conjugated siRNA (GNX107) in cynomolgus monkeys resulted in more than 80% reduction in serum Lp(a) concentration for up to 8 weeks, with a maximum reduction of 88.4% at day 35 [1]. At day 84 post-dose, a 52.8% Lp(a) reduction was still maintained, demonstrating prolonged pharmacodynamic activity [1]. This durability contrasts with the performance of the standard L96 conjugate in mouse models (above).

Silencing durability (NHP)
Cross-study comparable
≥80% Lp(a) reduction maintained for 8 weeks; 88.4% max at day 35; 52.8% at day 84
NHP model-response endpoint context
Single-dose cynomolgus monkey model
siRNA therapeutics primate model Lp(a) reduction

Liver Targeting: inc-G5 vs. L96 Conjugate

A comparative study of a ribofuranose-incorporated GalNAc-siRNA conjugate (inc-G5) against the standard triantennary GalNAc L96 construct (as used in inclisiran) revealed superior liver-targeting properties [1]. Pharmacokinetic analysis in rats demonstrated that G5-conjugated siRNAs preferentially accumulate in the liver, exhibit an extended elimination half-life, and have a significantly higher liver-to-kidney ratio compared to the L96 conjugate, indicating enhanced hepatic specificity and reduced renal clearance [1].

Liver targeting: inc-G5 vs. L96
Direct head-to-head
Higher liver-to-kidney ratio and extended hepatic half-life reported
Reported biodistribution endpoint context
Rat PK model; quantitative ratios not disclosed
GalNAc-siRNA conjugates pharmacokinetics liver specificity

Serinol-GalNAc Potency vs. Triantennary L96

A study comparing a novel monovalent serinol-GalNAc conjugation strategy to a triantennary GalNAc control (1 mg/kg) found that in mice, 5′ sense conjugates with 2–4 serial serinol-linked GalNAc units were all as potent as the triantennary control [1]. Furthermore, a single dose (0.3 mg/kg) of a conjugate with two single GalNAc units positioned at opposite ends of the sense strand showed a 3-fold reduction in serum target protein level at day 7 and a 4-fold lower serum level at day 27, relative to an equimolar dose of the triantennary GalNAc conjugate [1].

Serinol-GalNAc vs. L96
Direct head-to-head
3–4× lower serum target protein at days 7 and 27 (0.3 mg/kg)
Reported model-response endpoint context
Single-dose mouse model, simplified conjugate architecture
GalNAc conjugation siRNA delivery serinol-GalNAc

Applications of GalNAc-L96 Analog


Cardiovascular siRNA Therapeutics

The GalNAc-L96 analog is the critical precursor for synthesizing conjugates like TrisGal-6-siRNA, which have demonstrated superior in vivo efficacy in reducing ANGPTL3 and Lp(a) levels in both rodent and non-human primate models [1]. Researchers targeting these or other liver-expressed genes for cardiovascular disease can utilize this analog to construct conjugates with validated, durable gene silencing profiles [1].

Liver-Targeted siRNA PK Optimization

The ribofuranose-modified GalNAc conjugate (inc-G5), built upon the L96 scaffold, exhibits improved liver-to-kidney distribution and extended hepatic half-life compared to standard L96 conjugates [2]. This application scenario is ideal for scientists aiming to enhance liver specificity and minimize renal clearance of their siRNA payloads, thereby improving therapeutic index and reducing systemic exposure [2].

Streamlined siRNA Conjugate Synthesis

Studies show that conjugates with 2–4 serial serinol-linked GalNAc units, or those with two single GalNAc units placed at opposite ends of the siRNA, can achieve potency equivalent to or better than triantennary GalNAc conjugates [3]. This presents an opportunity for researchers to develop effective siRNA conjugates with simplified synthetic routes, potentially lowering cost of goods and accelerating development timelines [3].

Application
Selection Property
Validation Focus
Cardiovascular siRNA research
Downstream model-response profile data
ANGPTL3 / Lp(a) endpoint review in rodent and NHP models
Liver-targeted delivery optimization
Biodistribution and liver-specificity context
Liver-to-kidney ratio and hepatic half-life review
Streamlined conjugate synthesis studies
Simplified GalNAc architecture feasibility
Potency maintenance with serinol-based or dual-end conjugates

Technical Documentation Hub

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34 linked technical documents
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